Neochebulagic acid

説明

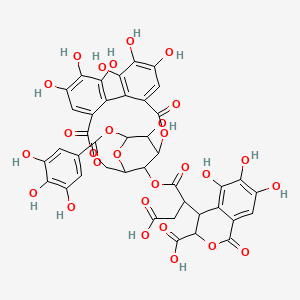

ネオチェブラジック酸は、Phyllanthus emblica(アムラまたはインディアン・グーズベリー)を含むさまざまな植物種に見られるベンゾピランタンニンです。潜在的な健康上の利点と生物活性により注目を集めています。

特性

分子式 |

C41H32O28 |

|---|---|

分子量 |

972.7 g/mol |

IUPAC名 |

4-[3-carboxy-1-[[6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-1-oxopropan-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

InChI |

InChI=1S/C41H32O28/c42-13-1-8(2-14(43)24(13)49)36(59)69-41-31(56)34-32(66-40(63)12(6-19(47)48)23-22-11(5-17(46)27(52)30(22)55)38(61)67-33(23)35(57)58)18(65-41)7-64-37(60)9-3-15(44)25(50)28(53)20(9)21-10(39(62)68-34)4-16(45)26(51)29(21)54/h1-5,12,18,23,31-34,41-46,49-56H,6-7H2,(H,47,48)(H,57,58) |

InChIキー |

MEUUWCKGFAIYFH-UHFFFAOYSA-N |

正規SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O |

製品の起源 |

United States |

準備方法

- ネオチェブラジック酸は、Phyllanthus emblica(Emblica officinalisまたはインディアン・グーズベリーとしても知られています)から単離されます。

- 天然源はネオチェブラジック酸を入手するための主要な経路であり続けていますが、合成法も研究されています。

- 特定の合成経路と反応条件は広く文書化されていません。

- ネオチェブラジック酸の工業規模の生産方法は、商業的な需要が限られているため、確立されていません。

化学反応の分析

ネオチェブラジック酸はさまざまな反応を起こします。

酸化: 特定の条件下で酸化される可能性があります。

還元: 還元反応により、特性が変化した誘導体が得られる可能性があります。

置換: ネオチェブラジック酸は置換反応を起こす可能性があります。

一般的な試薬: グルタチオン、酵素、その他の生物学的に関連する分子。

主要な生成物: 正確な生成物は、反応条件と基質によって異なります。

4. 科学研究の応用

ネオチェブラジック酸はさまざまな用途があります。

科学的研究の応用

Neochebulagic acid has diverse applications:

Medicine: It exhibits immunosuppressive properties, hepatoprotective effects, and inhibits alpha-glucosidase, a relevant enzyme in diabetes studies.

Antimicrobial Activity: Active against Staphylococcus aureus and Candida albicans.

Antioxidant Properties: May contribute to cellular protection.

作用機序

- ネオチェブラジック酸の効果には、分子標的と経路が関与しますが、詳細なメカニズムは現在も研究中です。

6. 類似の化合物との比較

- ネオチェブラジック酸の独自性は、その特定の構造と生物活性にあります。

- 類似の化合物には、Terminalia chebula由来のチェブラジック酸と、Terminalia catappa由来のコリラギンが含まれます .

類似化合物との比較

- Neochebulagic acid’s uniqueness lies in its specific structure and bioactivity.

- Similar compounds include chebulagic acid (from Terminalia chebula) and corilagin (from Terminalia catappa) .

生物活性

Neochebulagic acid is a hydrolyzable tannin derived from the fruit of Terminalia chebula, a plant renowned for its medicinal properties in traditional medicine systems such as Ayurveda and Tibetan medicine. This article explores the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects based on recent research findings.

Chemical Structure and Properties

This compound is structurally related to other ellagitannins and is characterized by its complex polyphenolic structure. It is formed through the hydrolysis of chebulagic acid and exhibits significant antioxidant properties due to the presence of multiple hydroxyl groups that can donate electrons to free radicals.

Antioxidant Activity

Mechanisms of Action

This compound demonstrates potent antioxidant activity, which is crucial in protecting cells from oxidative stress. The compound's ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative damage. Studies have shown that this compound can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in biological systems.

Research Findings

- DPPH Radical Scavenging : this compound exhibited a concentration-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant.

- Cellular Protection : In vitro studies indicated that this compound could protect human cells from oxidative damage induced by hydrogen peroxide, enhancing cell viability and reducing apoptosis rates.

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which may be beneficial in managing chronic inflammatory conditions.

Mechanisms of Action

The compound modulates various signaling pathways involved in inflammation, including the inhibition of nuclear factor kappa B (NF-κB) activation, which plays a critical role in the expression of pro-inflammatory cytokines.

Case Studies

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing natural preservatives or therapeutic agents.

Research Findings

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : The compound also exhibits antifungal activity against species like Candida albicans, highlighting its broad-spectrum antimicrobial potential.

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals | DPPH scavenging, protects against oxidative stress |

| Anti-inflammatory | Inhibits NF-κB activation | Reduces TNF-α and IL-6 levels in animal models |

| Antimicrobial | Inhibits bacterial and fungal growth | Effective against E. coli and C. albicans |

Q & A

Q. What analytical techniques are most reliable for identifying neochebulagic acid in complex plant extracts?

- Methodology : Use ultra-high-performance liquid chromatography coupled with ion mobility-quadrupole time-of-flight mass spectrometry (UHPLC/IM-QTOF-MS) to separate and identify this compound based on retention time, observed mass (Da), and collision cross-section (CCS) values. Validate findings by comparing measured CCS values (±1–3% error) against predicted values and MS/MS fragmentation patterns .

- Key Considerations : Ensure reproducibility by standardizing solvent systems, column types, and ionization parameters. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can this compound be isolated from Terminalia chebula with minimal degradation?

- Methodology : Employ a multi-step solvent extraction (e.g., ethanol/water gradients) followed by preparative HPLC. Monitor degradation using stability studies under varying pH and temperature conditions. Purify fractions via centrifugal partition chromatography (CPC) to minimize oxidative decomposition .

- Challenges : Optimize extraction time and solvent polarity to balance yield and compound integrity. Use antioxidants like ascorbic acid in extraction buffers to prevent phenolic oxidation .

Q. What structural features of this compound contribute to its antioxidant activity?

- Methodology : Perform density functional theory (DFT) calculations to map electron-donating groups (e.g., galloyl moieties) and hydrogen-bonding sites. Validate experimentally via radical scavenging assays (DPPH, ABTS) and correlation with redox potentials measured by cyclic voltammetry .

- Data Interpretation : Compare activity trends with structurally related compounds (e.g., chebulagic acid) to isolate critical functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodology : Use cell-based models (e.g., HepG2 for hepatoprotection, RAW 264.7 for anti-inflammatory activity) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., quercetin for antioxidants) and assess cytotoxicity via MTT assays .

- Pitfalls : Account for solubility issues by using dimethyl sulfoxide (DMSO) carriers at concentrations <0.1% to avoid solvent toxicity .

Advanced Research Questions

Q. How do mechanistic studies resolve conflicting data on this compound’s pro-oxidant vs. antioxidant effects?

- Methodology : Conduct redox-cycling assays (e.g., xanthine oxidase inhibition) under controlled oxygen tension. Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation in different cellular compartments .

- Contradiction Analysis : Compare results across cell types (e.g., cancer vs. normal cells) and contextualize with intracellular glutathione levels .

Q. What strategies address variability in this compound quantification across laboratories?

- Methodology : Implement a harmonized protocol using certified reference materials (CRMs) and inter-laboratory validation via ring trials. Standardize calibration curves and internal standards (e.g., deuterated analogs) to reduce matrix effects .

- Statistical Approach : Apply multivariate analysis (PCA) to identify sources of variability (e.g., extraction methods, instrument calibration) .

Q. How can synthetic routes for this compound be optimized to improve scalability?

- Methodology : Develop a semi-synthetic approach using chebulagic acid as a precursor. Optimize esterification conditions (e.g., carbodiimide coupling) and monitor regioselectivity via LC-MS/MS. Use green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times .

- Quality Control : Characterize intermediates via high-resolution MS and chiral chromatography to ensure stereochemical fidelity .

Q. What computational models predict this compound’s interactions with biological targets?

- Methodology : Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to study binding affinities with enzymes like COX-2 or NF-κB. Validate predictions with surface plasmon resonance (SPR) binding assays .

- Limitations : Address force field inaccuracies for phenolic compounds by refining partial charge assignments using quantum mechanics .

Q. How does this compound’s bioavailability impact its therapeutic potential?

- Methodology : Perform pharmacokinetic studies in rodent models using LC-MS/MS to measure plasma concentrations. Assess first-pass metabolism via liver microsome assays and identify major metabolites .

- Formulation Strategies : Test nano-encapsulation (e.g., liposomes) to enhance solubility and intestinal absorption .

Q. What multi-omics approaches elucidate this compound’s systemic effects?

- Methodology : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (UHPLC-Q-Exactive HF-X) data from treated cell lines. Use pathway enrichment analysis (KEGG, Reactome) to identify modulated networks .

- Data Integration : Apply machine learning (e.g., random forest) to prioritize high-confidence targets and reduce false-discovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。